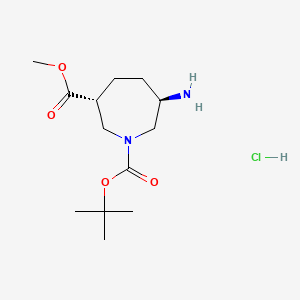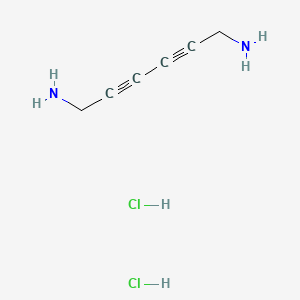![molecular formula C7H7FN2 B13456317 4-fluoro-1H,2H,3H-pyrrolo[2,3-b]pyridine](/img/structure/B13456317.png)
4-fluoro-1H,2H,3H-pyrrolo[2,3-b]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Fluoro-1H,2H,3H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that has garnered significant interest in scientific research due to its unique structural properties and potential applications in various fields. This compound is characterized by a pyrrolo[2,3-b]pyridine core with a fluorine atom at the 4-position, which imparts distinct chemical and biological properties.
Vorbereitungsmethoden
The synthesis of 4-fluoro-1H,2H,3H-pyrrolo[2,3-b]pyridine can be achieved through several routes. One efficient method involves the regioselective fluorination of 1H-pyrrolo[2,3-b]pyridine N-oxide using either the Balz-Schiemann reaction or lithium-halogen exchange . These methods allow for the precise introduction of the fluorine atom at the desired position, resulting in the formation of this compound.
Analyse Chemischer Reaktionen
4-Fluoro-1H,2H,3H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the electronic properties of the compound.
Substitution: The fluorine atom can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Industry: Its unique properties make it useful in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism by which 4-fluoro-1H,2H,3H-pyrrolo[2,3-b]pyridine exerts its effects involves the inhibition of FGFRs. These receptors play a crucial role in cell proliferation, migration, and angiogenesis. By binding to FGFRs, the compound prevents the activation of downstream signaling pathways such as RAS-MEK-ERK, PLCγ, and PI3K-Akt, thereby inhibiting cancer cell growth and metastasis .
Vergleich Mit ähnlichen Verbindungen
4-Fluoro-1H,2H,3H-pyrrolo[2,3-b]pyridine can be compared with other similar compounds, such as:
1H-pyrrolo[2,3-b]pyridine: The parent compound without the fluorine atom.
5-fluoro-4-methoxy-1H-pyrrolo[2,3-b]pyridine: A derivative with additional functional groups.
1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones: Compounds with different substitution patterns and biological activities.
The uniqueness of this compound lies in its specific fluorine substitution, which imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C7H7FN2 |
|---|---|
Molekulargewicht |
138.14 g/mol |
IUPAC-Name |
4-fluoro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C7H7FN2/c8-6-2-4-10-7-5(6)1-3-9-7/h2,4H,1,3H2,(H,9,10) |
InChI-Schlüssel |
MBEVMFCZNTVZIT-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNC2=NC=CC(=C21)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![Methyl 3-bromoimidazo[1,2-b]pyridazine-8-carboxylate](/img/structure/B13456256.png)
![5H-spiro[furo[3,4-b]pyridine-7,3'-piperidine] dihydrochloride](/img/structure/B13456259.png)


![2,4-Dichloro-6-(trifluoromethyl)thieno[3,2-d]pyrimidine](/img/structure/B13456270.png)


![2-{1-[(Benzyloxy)carbonyl]-4-methylpiperidin-4-yl}acetic acid](/img/structure/B13456295.png)

